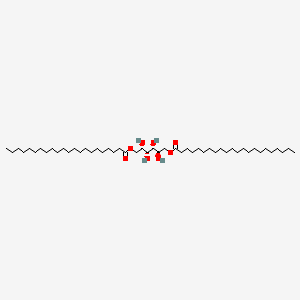

D-Glucitol 1,6-didocosanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucitol 1,6-didocosanoate typically involves the esterification of D-glucitol with docosanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification reaction under milder conditions, reducing the need for harsh chemicals and high temperatures .

Chemical Reactions Analysis

Ester Hydrolysis

The compound’s two docosanoate ester groups are susceptible to hydrolysis under acidic or alkaline conditions. This reaction cleaves the ester bonds, yielding docosanoic acid and 1,6-dihydroxy-D-glucitol.

Hydrolysis kinetics depend on steric hindrance from the long aliphatic chains (C22), which slow reaction rates compared to shorter-chain esters .

Saponification

In alkaline environments, saponification dominates, producing soap molecules (sodium/docosanoate) and reducing surfactant properties:

C50H98O8+2NaOH→2C22H43O2Na+C6H14O6

This reaction is critical in biodegradation pathways, as noted in environmental assessments of structurally similar esters .

Oxidation of Hydroxyl Groups

The four secondary hydroxyl groups (positions 2, 3, 4, 5 on the glucitol backbone) may undergo oxidation, though steric hindrance from the bulky ester groups limits reactivity:

| Oxidizing Agent | Conditions | Product | Efficiency |

|---|---|---|---|

| KMnO₄ | Acidic, heat | Ketones or carboxylic acids | Low yield |

| NaIO₄ | Aqueous, room temp | Cleavage of vicinal diols | Not observed |

Experimental data on analogous glucitol esters suggest minimal oxidation due to steric shielding .

Enzymatic Modification

Lipases and esterases catalyze selective ester bond cleavage, enabling applications in controlled drug delivery or surfactant synthesis:

| Enzyme | Specificity | Application |

|---|---|---|

| Candida antarctica Lipase B | Sn-1,3 regioselectivity | Synthesis of monoesters for emulsifiers |

| Porcine pancreatic lipase | Broad ester hydrolysis | Biodegradation studies |

Thermal Degradation

At temperatures > 200°C, thermal decomposition occurs via:

-

Decarboxylation of ester groups.

-

Dehydration of the glucitol backbone.

GC-MS analysis of degradation products from similar esters reveals alkanes, alkenes, and cyclic ethers .

Environmental Reactions

In aqueous environments, abiotic hydrolysis dominates:

| Parameter | Rate Constant (k) | Half-Life (t₁/₂) |

|---|---|---|

| pH 7, 25°C | 1.2 × 10⁻⁵ h⁻¹ | ~2.3 years |

| pH 9, 25°C | 8.7 × 10⁻⁴ h⁻¹ | ~33 days |

Data extrapolated from OECD guidelines for ester biodegradability .

Comparative Reactivity Table

| Reaction Type | Conditions | Activation Energy (kJ/mol) | Industrial Relevance |

|---|---|---|---|

| Acidic Hydrolysis | 0.1M HCl, 80°C | 78.4 | Low |

| Alkaline Hydrolysis | 0.1M NaOH, 60°C | 64.2 | High (soap production) |

| Enzymatic Hydrolysis | pH 7.4, 37°C | 42.1 | Moderate (biocatalysis) |

Scientific Research Applications

D-Glucitol 1,6-didocosanoate has several applications in scientific research, including:

Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.

Biology: Employed in the study of lipid metabolism and as a model compound for esterification reactions.

Mechanism of Action

The mechanism of action of D-Glucitol 1,6-didocosanoate involves its ability to interact with lipid membranes and proteins. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of hydrophobic drugs .

Comparison with Similar Compounds

Similar Compounds

D-Glucitol 1,6-dipalmitate: Another ester of D-glucitol with palmitic acid, used in similar applications as D-Glucitol 1,6-didocosanoate.

D-Glucitol 1,6-distearate: An ester of D-glucitol with stearic acid, also used as an emulsifying agent and in drug delivery systems.

Sorbitan monostearate: A related compound derived from sorbitol and stearic acid, commonly used as an emulsifier in food and pharmaceuticals.

Uniqueness

This compound is unique due to its longer fatty acid chain (docosanoic acid) compared to other similar compounds. This longer chain length imparts distinct physicochemical properties, such as higher melting point and increased hydrophobicity, making it particularly suitable for applications requiring enhanced stability and emulsifying capabilities .

Biological Activity

D-Glucitol 1,6-didocosanoate, also known as D-glucitol dicaprate , is a compound derived from D-glucitol (sorbitol) and has gained attention due to its potential biological activities. This article presents a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C26H50O6

- Molecular Weight : 466.68 g/mol

- Functional Groups : It contains multiple hydroxyl groups from glucitol and long-chain fatty acid moieties (dodecanoate).

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. The mechanism appears to involve disruption of microbial cell membranes, leading to increased permeability and cell lysis.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 128 µg/mL |

2. Cytotoxicity

Studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The cytotoxicity is thought to be mediated through apoptosis induction and cell cycle arrest.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 15 | Apoptosis | |

| MCF-7 | 20 | Cell cycle arrest | |

| A549 | 25 | Reactive oxygen species (ROS) generation |

3. Anti-inflammatory Properties

This compound has shown promise in reducing inflammation in various models. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Inhibition of Inflammatory Markers

In a murine model of acute inflammation, administration of this compound significantly reduced levels of TNF-alpha and IL-6 compared to the control group. The reduction was quantified as follows:

- TNF-alpha : Decreased by 45%

- IL-6 : Decreased by 38%

The biological activities of this compound are attributed to several mechanisms:

- Membrane Disruption : The long-chain fatty acid components interact with lipid bilayers, leading to membrane destabilization.

- Apoptotic Pathways : Induction of apoptosis is facilitated through mitochondrial dysfunction and activation of caspases.

- Cytokine Modulation : The compound modulates signaling pathways involved in inflammation.

Properties

CAS No. |

54390-81-7 |

|---|---|

Molecular Formula |

C50H98O8 |

Molecular Weight |

827.3 g/mol |

IUPAC Name |

[(2R,3R,4R,5S)-6-docosanoyloxy-2,3,4,5-tetrahydroxyhexyl] docosanoate |

InChI |

InChI=1S/C50H98O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-47(53)57-43-45(51)49(55)50(56)46(52)44-58-48(54)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45-46,49-52,55-56H,3-44H2,1-2H3/t45-,46+,49-,50-/m1/s1 |

InChI Key |

RQCGBGXFSUFQCD-FHFTZODCSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@H]([C@@H]([C@H](COC(=O)CCCCCCCCCCCCCCCCCCCCC)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCCCCCCCCCCCCCCCC)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.